3,8-diazabicyclo[4.3.1]decan-4-one
Description
Significance of Bicyclic Nitrogen-Containing Heterocycles in Organic Synthesis and Molecular Design
Bicyclic nitrogen-containing heterocycles are a cornerstone of modern organic chemistry, with profound implications for both organic synthesis and the rational design of new molecules. encyclopedia.pubnih.govacs.orgresearchgate.netchemrxiv.orglookchem.com These structural motifs are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring their biological relevance. encyclopedia.pubmsesupplies.com In fact, approximately 60% of small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocycle, highlighting their importance in medicinal chemistry. encyclopedia.pubmsesupplies.comnih.gov
The significance of these compounds stems from several key characteristics:
Structural Rigidity and Complexity : The fused ring system of bicyclic heterocycles imparts a high degree of conformational rigidity. This three-dimensional architecture is crucial for precise molecular recognition and binding to biological targets such as enzymes and receptors.
Chemical Versatility : The presence of nitrogen atoms within the heterocyclic framework provides sites for chemical modification, allowing for the synthesis of diverse libraries of compounds with a wide range of physicochemical properties. numberanalytics.com
Biological Activity : Nitrogen-containing heterocycles are known to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov Their ability to form hydrogen bonds and engage in various intermolecular interactions is key to their biological function. nih.gov
Synthetic Building Blocks : These heterocycles serve as versatile intermediates in the synthesis of more complex molecules. numberanalytics.com Their inherent reactivity and structural features can be exploited to construct intricate molecular architectures. numberanalytics.com
The applications of bicyclic nitrogen-containing heterocycles extend beyond medicine into materials science, where they are used to create functional polymers and dyes. msesupplies.comnumberanalytics.com They also play a role as ligands in catalysis, enhancing the efficiency and selectivity of chemical reactions. numberanalytics.com
Structural Characteristics and Chemical Nomenclature of 3,8-Diazabicyclo[4.3.1]decan-4-one
Structural Characteristics
This compound is a bicyclic lactam, which means it contains a fused two-ring system with a cyclic amide group. The core structure is a decane (B31447) (10-carbon) framework. The "bicyclo[4.3.1]" designation in its name provides specific information about the arrangement of the rings:
The two bridgehead atoms (the atoms shared by both rings) are connected by three bridges.
The numbers [4.3.1] indicate the number of atoms in each of these three bridges, excluding the bridgehead atoms themselves.
The "3,8-diaza" prefix indicates the presence of two nitrogen atoms at positions 3 and 8 of the bicyclic system. Finally, the "-4-one" suffix signifies a ketone group (a carbonyl group, C=O) at position 4, which in this case is part of the lactam functionality.
The molecule's three-dimensional shape is a key feature, with the fused rings creating a constrained and defined conformation. This fixed geometry is crucial for its interaction with other molecules.
Chemical Nomenclature
The systematic name, this compound, is derived according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature provides a precise and unambiguous description of the molecule's structure.
| Property | Value |
| Molecular Formula | C8H14N2O |
| InChI | InChI=1S/C8H14N2O/c11-8-2-6-1-7(5-10-8)4-9-3-6/h6-7,9H,1-5H2,(H,10,11) |
| InChIKey | RLQFIDVQGORGOY-UHFFFAOYSA-N |
| SMILES | C1C2CC(=O)NCC1CNC2 |
Overview of Research Focus Areas for Bicyclic Amide Scaffolds
Bicyclic amide scaffolds, including the this compound framework, are of significant interest in several areas of chemical research. msesupplies.comnumberanalytics.comsmolecule.comuni.lunih.gov
The study of azabicyclic systems has a rich history, driven by the discovery of their presence in a wide range of biologically active natural products. For instance, the intramolecular N-acyliminium cyclization has been a valuable tool for constructing various azabicyclic ring systems, including pyrrolidines, piperidines, and more complex bridged structures. uni-muenchen.de This historical foundation has paved the way for the synthesis and investigation of novel bicyclic frameworks like this compound.
The investigation of the this compound core is well-justified by its potential as a versatile chemical scaffold. The presence of two nitrogen atoms and a lactam functionality within a rigid bicyclic framework offers multiple points for chemical diversification. This allows for the systematic exploration of structure-activity relationships, a key process in drug discovery and materials science.
Derivatives of the related 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one have been synthesized and evaluated for their biological activity. vulcanchem.com For example, the (1S,6R) stereoisomer of 8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride has been identified and its specific stereochemistry is important for its interaction with biological targets. vulcanchem.com Furthermore, the addition of substituents, such as a benzyl (B1604629) group, can significantly alter the physicochemical properties and biological activity of these scaffolds. vulcanchem.com
Research into diazabicyclo[4.3.1]decane derivatives has also shown that specific substitutions can dramatically increase binding affinity to important biological targets like FK506-binding proteins (FKBPs). google.com For instance, the introduction of a methyl group at a specific position can lead to a significant increase in binding affinity. google.com This highlights the potential of the this compound core as a privileged scaffold for designing potent and selective modulators of biological processes. nih.govuni-muenchen.degoogle.commdpi.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
2694728-98-6 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,8-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C8H14N2O/c11-8-2-6-1-7(5-10-8)4-9-3-6/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
RLQFIDVQGORGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)NCC1CNC2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the 3,8 Diazabicyclo 4.3.1 Decan 4 One Core and Its Analogs
Strategies for the Construction of the 3,8-Diazabicyclo[4.3.1]decan-4-one Ring System
The construction of the this compound ring system is a key challenge in the synthesis of a number of pharmacologically relevant molecules. The bridged, bicyclic nature of this lactam requires specific synthetic approaches to control regiochemistry and stereochemistry. Key strategies often involve the formation of the seven-membered ring onto a pre-existing piperidine (B6355638) or piperidone precursor. These methods include intramolecular cyclizations, which are pivotal for forming the characteristic lactam bridge.
Both linear and convergent strategies have been utilized in the synthesis of the this compound core.
A notable example involves the reaction of two key fragments to assemble the core structure, which can then be further modified. This method highlights the efficiency of convergent synthesis in rapidly building molecular complexity.
Intramolecular cyclization is a cornerstone of the synthesis of the this compound system, leading to the formation of the crucial lactam ring.
The most direct method for forming the lactam is through an intramolecular amide bond formation. This typically involves a precursor molecule that contains both a secondary amine and a carboxylic acid or its activated derivative. The cyclization is then promoted by standard peptide coupling reagents or by thermal condensation. nih.gov
For example, a common precursor would be a piperidine ring substituted with an amino group and a side chain containing a carboxylic ester. Saponification of the ester to the corresponding carboxylic acid, followed by treatment with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), would induce the intramolecular cyclization to yield the desired this compound. The efficiency of this lactamization can be influenced by the length and flexibility of the linker between the amine and the carboxylic acid. nih.gov
| Reagent Class | Examples | General Conditions |
|---|---|---|
| Carbodiimides | EDC, DCC | Room temperature, often with an additive like HOBt |
| Phosphonium Salts | BOP, PyBOP | Mild conditions, effective for sterically hindered substrates |
| Uronium/Guanidinium Salts | HATU, HBTU | Highly efficient, rapid reactions |
Alternative strategies for constructing the bicyclic lactam involve the formation of a carbon-carbon bond as the key ring-closing step. These methods can offer different regiochemical outcomes and are valuable for creating diverse analogs.
One such approach is the intramolecular Heck reaction. beilstein-journals.org In this case, a precursor containing a vinyl or aryl halide and a suitably positioned enamine or enamide can undergo palladium-catalyzed cyclization to form the seven-membered ring. The choice of catalyst, ligand, and base is critical for the success of these reactions. beilstein-journals.org
Another powerful C-C bond-forming reaction is the Dieckmann condensation, which involves the intramolecular reaction of a diester to form a β-keto ester. While more commonly used for five- and six-membered rings, variations of this reaction can be adapted for the synthesis of larger rings, including the seven-membered ring of the diazabicyclodecanone system. Subsequent decarboxylation would then lead to the desired bicyclic ketone.
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various cyclic structures. An appropriately designed diene precursor could be cyclized using a Grubbs or Schrock catalyst to form the seven-membered ring, which could then be further functionalized to the target lactam.
| Reaction | Key Precursor Features | Catalyst/Reagent |
|---|---|---|
| Intramolecular Heck Reaction | Vinyl/Aryl Halide and Alkene | Palladium Catalyst (e.g., Pd(OAc)2) |
| Dieckmann Condensation | Diester | Strong Base (e.g., NaH, NaOEt) |
| Ring-Closing Metathesis (RCM) | Diene | Ruthenium Catalyst (e.g., Grubbs catalyst) |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. organic-chemistry.orgsci-hub.se The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of heterocyclic scaffolds. organic-chemistry.org
An Ugi four-component reaction (Ugi-4CR) could be envisioned to rapidly assemble a linear precursor containing all the necessary atoms for the this compound core. scholaris.canih.gov This precursor would then undergo a subsequent intramolecular cyclization, often in a tandem or one-pot fashion, to yield the bicyclic lactam. This strategy is particularly powerful for generating libraries of analogs for drug discovery, as the starting materials for the MCR can be easily varied. sci-hub.senih.gov
The choice of starting materials is critical for a successful synthesis. Commercially available or readily synthesized piperidine derivatives are common starting points. For example, 3-aminopiperidine or 4-aminopiperidine (B84694) can serve as key building blocks. The amino group provides a handle for introducing the side chain that will ultimately form the second ring.
Another important precursor is 6-carboxy-2-piperidone. google.com This molecule already contains a lactam moiety and a carboxylic acid handle, which can be coupled with a suitable amine to initiate the construction of the second ring. google.com The synthesis of analogs can be achieved by using substituted piperidines or by modifying the side chain before the cyclization step. The availability of these precursors in enantiomerically pure form is also a significant advantage for the synthesis of chiral targets.
Intramolecular Cyclization Reactions in Lactam Formation.
Stereoselective Synthesis of Enantiomerically Enriched this compound Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. For the this compound core, achieving high levels of stereocontrol is essential for elucidating the structure-activity relationships of its derivatives. A notable approach to a related scaffold, the 5-hydroxy diazabicyclo[4.3.1]decane-2-one, highlights a stereoselective strategy based on an acyclic precursor. Key steps in this synthesis include a palladium-catalyzed Negishi coupling, an asymmetric Shi epoxidation, and a subsequent intramolecular epoxide opening to form the bicyclic system. nih.gov This methodology underscores the potential for substrate-controlled diastereoselective reactions in constructing the core structure.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed. This strategy has been widely applied in asymmetric synthesis. researchgate.net While specific examples of chiral auxiliary-mediated synthesis for the this compound core are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of other bicyclic lactams.
Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. For instance, Evans oxazolidinones and camphor-derived auxiliaries have proven effective in controlling the stereochemistry of alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netthieme-connect.de In the context of synthesizing the this compound core, a chiral auxiliary could be attached to a precursor fragment to direct the formation of key stereocenters during cyclization or subsequent functionalization steps. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field is broadly divided into organocatalysis and transition metal catalysis.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. scienceopen.com This area has seen rapid growth and has been successfully applied to the synthesis of a wide range of complex molecules. For the construction of bicyclic systems, organocatalysts can facilitate key bond-forming reactions with high enantioselectivity.
For example, the enantioselective synthesis of bicyclo[2.2.2]octenones has been achieved through an organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization/[4+2] cycloaddition. nih.gov This reaction, utilizing a chiral oxaziridinium organocatalyst, demonstrates the power of organocatalysis in constructing complex bridged bicyclic systems with excellent enantiocontrol. nih.gov While a direct application to the this compound skeleton is not reported, similar strategies involving chiral amine or phosphoric acid catalysts could potentially be developed for the asymmetric construction of this scaffold.
Transition metal catalysis is a powerful tool for the enantioselective synthesis of complex molecules. researchgate.net Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction.
A relevant example is the enantioselective palladium-catalyzed trimethylenemethane cycloaddition with tropones to access asymmetric substituted bicyclo[4.3.1]decadienes. nih.gov This reaction provides a direct route to the bicyclo[4.3.1]decane core with high levels of regio-, diastereo-, and enantiocontrol. nih.gov The use of chiral phosphoramidite (B1245037) ligands was crucial for achieving high enantiomeric excess. nih.gov Such transition metal-catalyzed cycloaddition or cross-coupling strategies could be adapted for the asymmetric synthesis of the this compound core.
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Synthesis of Bicyclic Systems
| Catalyst System | Reaction Type | Bicyclic Product | Enantiomeric Excess (ee) | Reference |
|---|
When an enantioselective synthesis is not available or does not provide sufficient enantiopurity, resolution of a racemic mixture is a viable alternative. This involves separating the enantiomers of the final product or a synthetic intermediate.
A common method for resolving chiral amines and amides is through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. A patent describing derivatives of the this compound scaffold mentions the possibility of separating stereoisomers via chromatography or through the formation of diastereomeric salts with enantiomerically pure carboxylic acids. While specific details for the parent compound are not provided, this indicates the feasibility of such a resolution strategy.
Asymmetric Catalysis in the Synthesis of the Bicyclic Amide.
Protecting Group Strategies in the Synthesis of this compound
The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. google.com The two nitrogen atoms within the bicyclic core, being nucleophilic and potentially basic, typically require protection during various synthetic transformations.
The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. Common nitrogen protecting groups include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides, such as tosyl (Ts). A patent related to substituted this compound derivatives describes the use of the Boc group to protect one of the nitrogen atoms. The selection of orthogonal protecting groups, which can be removed under different conditions, is also a key strategy in multi-step syntheses involving multiple functional groups.
Table 2: Common Nitrogen Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
Atom Economy and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. dokumen.pub In the context of synthesizing complex molecules like this compound, this translates to maximizing the incorporation of all materials used in the process into the final product (atom economy) and utilizing less hazardous chemicals and reaction conditions. dokumen.pub
Traditional synthetic routes to bicyclic lactams often involve multiple steps, protection/deprotection sequences, and the use of stoichiometric reagents, leading to significant waste generation. mdpi.comresearchgate.net Consequently, a primary focus of modern synthetic chemistry is the development of more streamlined and efficient pathways.
One promising approach involves the use of intramolecular cyclization reactions. For instance, the synthesis of a related 7-azabicyclo[4.3.1]decane ring system has been achieved from tropone (B1200060) via an intramolecular Heck reaction. beilstein-journals.org While this specific example does not yield the exact target molecule, the strategy of forming the bicyclic core in a single, atom-economical step is highly relevant. The efficiency of such reactions is often contingent on the careful selection of catalysts and reaction conditions to maximize yield and minimize byproducts. beilstein-journals.org
The development of novel cyclization strategies is also crucial. For example, a palladium-catalyzed [6+3] cycloaddition of trimethylenemethane with tropones has been developed to access bicyclo[4.3.1]decadienes with high enantioselectivity. nih.gov While this method produces a different functionalized core, it highlights the power of cycloaddition reactions in rapidly building molecular complexity in an atom-economical manner.
The table below summarizes key aspects of developing more efficient synthetic pathways.
| Strategy | Description | Potential Advantages for this compound Synthesis |
| Intramolecular Cyclization | Formation of the bicyclic ring system from a linear precursor in a single step. | High atom economy, reduced step count. |
| One-Pot Reactions | Multiple reaction steps are performed sequentially in the same vessel without isolation of intermediates. | Reduced solvent waste, time savings, potentially higher overall yields. figshare.com |
| Novel Cycloaddition Strategies | Utilizing reactions like [6+3] cycloadditions to rapidly construct the bicyclic core. | High atom economy and stereocontrol. nih.gov |
The choice of solvents and catalysts plays a pivotal role in the greenness and efficiency of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and safety risks. The principles of green chemistry encourage the use of safer, more environmentally benign solvents. dokumen.pub
In the synthesis of related azabicyclic compounds, various solvents have been explored. For instance, in the intramolecular Heck reaction to form a 7-azabicyclo[4.3.1]decane system, refluxing toluene (B28343) was used. beilstein-journals.org While effective, toluene is a volatile organic compound. Future research could focus on replacing such solvents with greener alternatives like water, supercritical fluids, or ionic liquids, where feasible. The choice of solvent can also significantly impact reaction rates and yields. For example, in the resolution of a related diazabicyclo[4.3.0]nonane, an isopropanol/water system was found to provide high yield and optical purity. figshare.com
Catalytic systems are at the heart of many modern synthetic transformations, enabling reactions to proceed with high efficiency and selectivity under milder conditions. In the context of this compound synthesis, the optimization of catalytic systems is crucial for improving atom economy and reducing waste.
Palladium-based catalysts are frequently employed in C-N bond-forming reactions, which are key steps in the synthesis of diazabicyclic structures. For example, the combination of Pd(PPh₃)₄, K₂CO₃, and a proton sponge was used in an intramolecular Heck reaction, although the yield was modest. beilstein-journals.org The development of more active and stable catalysts could significantly improve the efficiency of such cyclizations. Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry.
The following table highlights key considerations for solvent and catalyst selection in the synthesis of this compound.
| Parameter | Conventional Approach | Green Chemistry Approach | Impact on Synthesis |
| Solvent | Volatile organic solvents (e.g., toluene, THF). beilstein-journals.org | Water, supercritical CO₂, ionic liquids, bio-based solvents. dokumen.pub | Reduced environmental impact, improved safety, potential for altered reactivity and selectivity. |
| Catalyst | Homogeneous catalysts (e.g., Pd(PPh₃)₄). beilstein-journals.org | Heterogeneous catalysts, biocatalysts, earth-abundant metal catalysts. | Easier catalyst recovery and reuse, milder reaction conditions, reduced metal contamination of the product. |
| Base | Strong, stoichiometric bases (e.g., proton sponge). beilstein-journals.org | Weaker, catalytic bases or recyclable bases. | Reduced waste, improved atom economy. |
Functionalization and Derivatization of the 3,8 Diazabicyclo 4.3.1 Decan 4 One Scaffold
Regioselective Functionalization of the Nitrogen Atoms
The presence of two distinct nitrogen atoms within the 3,8-diazabicyclo[4.3.1]decan-4-one scaffold—a secondary amine at the 8-position and an amide nitrogen at the 3-position—necessitates precise control over functionalization reactions to achieve the desired substitution pattern. The inherent differences in the nucleophilicity of these two nitrogens typically allow for regioselective modifications.
N-Alkylation and N-Acylation Reactions
The differential reactivity of the N3 and N8 positions on the this compound scaffold allows for selective functionalization. The N8 position, being a secondary amine, is generally more nucleophilic than the N3 amide nitrogen. This inherent difference enables regioselective N8-alkylation and N8-acylation under appropriate reaction conditions.
N-Alkylation: Selective alkylation at the N8 position can be achieved using standard alkylating agents in the presence of a base. The choice of base and solvent is critical to prevent undesired side reactions. For instance, the reaction of the parent scaffold with various alkyl halides in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF) typically affords the corresponding N8-alkylated products in good yields.
N-Acylation: Similarly, N-acylation predominantly occurs at the more nucleophilic N8 position. Acyl chlorides or acid anhydrides are commonly employed as acylating agents. These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction. The resulting N8-acylated derivatives can serve as key intermediates for further diversification.
| Reagent | Reaction Type | Position | Product |
| Alkyl Halide | N-Alkylation | N8 | N8-Alkyl-3,8-diazabicyclo[4.3.1]decan-4-one |
| Acyl Chloride | N-Acylation | N8 | N8-Acyl-3,8-diazabicyclo[4.3.1]decan-4-one |
Introduction of Diverse Chemical Tags and Linkers
The ability to introduce chemical tags and linkers onto the this compound scaffold is essential for its application in chemical biology and drug discovery. These modifications enable the study of the mechanism of action, target identification, and the development of targeted drug delivery systems.
The regioselective functionalization of the nitrogen atoms provides convenient handles for the attachment of these moieties. For example, a primary amine can be introduced at the N8 position via a two-step process involving N8-alkylation with a protected aminoalkyl halide followed by deprotection. This primary amine can then be used to attach a variety of labels, such as fluorescent dyes (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity-based applications, or polyethylene (B3416737) glycol (PEG) linkers to improve pharmacokinetic properties.
The choice of linker is crucial and can significantly impact the biological activity and properties of the final conjugate. Linkers can be designed to be stable or cleavable under specific physiological conditions, allowing for the controlled release of the parent compound.
Transformations on the Carbon Skeleton of this compound
While functionalization of the nitrogen atoms is a primary strategy for derivatization, modifications to the carbon skeleton of the this compound scaffold offer an alternative approach to expand its structural diversity and modulate its biological activity.
Modifications at the Lactam Carbonyl
The lactam carbonyl group at the 4-position is a key functional group that can be subjected to various chemical transformations. Reduction of the lactam to the corresponding cyclic amine is a common modification. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The resulting 3,8-diazabicyclo[4.3.1]decane possesses two secondary amine groups, offering different substitution possibilities compared to the parent lactam.
Alternatively, the carbonyl group can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce new carbon-carbon bonds. These reactions, however, need to be carefully controlled to avoid undesired side reactions, such as deprotonation at other positions.
| Transformation | Reagent | Product |
| Lactam Reduction | Lithium Aluminum Hydride (LiAlH4) | 3,8-Diazabicyclo[4.3.1]decane |
| Grignard Addition | RMgX | 4-Alkyl-4-hydroxy-3,8-diazabicyclo[4.3.1]decane |
Conformational Analysis and Stereochemical Characterization of 3,8 Diazabicyclo 4.3.1 Decan 4 One
Computational Investigations of Conformational Space
Computational chemistry offers powerful tools to explore the potential conformations of 3,8-diazabicyclo[4.3.1]decan-4-one and to estimate their relative energies. These methods provide insights that complement experimental findings and help in interpreting spectroscopic data.
Molecular Mechanics (MM) and Force Field Calculations
Molecular mechanics (MM) methods, which use classical physics to model the potential energy of a molecule, are often the first step in exploring the conformational space of a molecule like this compound. These calculations are computationally inexpensive and can rapidly identify a set of low-energy conformations.
Force fields are a crucial component of MM calculations, providing the parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions. The choice of force field can influence the outcome of the calculations. For bicyclic systems, force fields such as MM2, MM3, or MMFF94 are commonly used. Computational modeling has been instrumental in the discovery of bridged bicyclic structures that are well-suited for specific binding sites, a principle that has guided the synthesis of various bicyclic scaffolds. nih.gov For instance, computational modeling suggested that a derivative, 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one, possesses a specific conformation. vulcanchem.com
Density Functional Theory (DFT) for Gas-Phase and Solution Conformations
Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the molecular geometry and energetics of this compound. scispace.comresearchgate.netbohrium.com DFT calculations can be performed for both the gas phase and in solution, with the latter incorporating the effects of a solvent, which can significantly influence conformational preferences. researchgate.net
Ab Initio Methods for Conformational Energy Landscapes
Ab initio methods are another class of quantum mechanical calculations that, in principle, provide the most accurate results as they are based on first principles without empirical parameterization. researchgate.net These methods can be used to construct a detailed conformational energy landscape for this compound, mapping the energy of the molecule as a function of its geometric parameters.
By identifying the energy minima and the transition states connecting them, ab initio calculations can provide a comprehensive understanding of the conformational preferences and the energy barriers to interconversion between different conformers. researchgate.net Due to their computational cost, ab initio methods are often used to refine the geometries and energies of a smaller number of conformations previously identified by MM or DFT methods.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom and reveal how the molecule explores its conformational space.
These simulations are particularly useful for understanding the flexibility of the bicyclic system and the timescales of conformational changes. researchgate.net MD simulations can also be used to study the influence of solvent and temperature on the conformational dynamics. For instance, MD simulations have been used to gain insights into the isoform selectivity of related bicyclic ligands by analyzing their conformational stability. nih.gov
Experimental Probes for Conformational Elucidation
Experimental techniques provide direct evidence for the conformational preferences of this compound in different states of matter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the three-dimensional structure of molecules in solution. vulcanchem.comresearchgate.netuni.lukisti.re.kruni-muenchen.deresearchgate.netacs.org Various NMR experiments can provide information about the connectivity of atoms, the distances between them, and the dihedral angles, which are all crucial for defining the conformation of this compound.
Proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are sensitive to the local electronic environment of the nuclei, which is influenced by the molecular conformation. researchgate.netacs.org For example, in related bicyclic systems, the chemical shifts have been used to deduce stereo and stereoelectronic effects. researchgate.net
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for conformational analysis. researchgate.net
COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton.
HSQC experiments correlate directly bonded proton and carbon atoms.
NOESY experiments provide information about the spatial proximity of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a very sensitive probe of internuclear distances.
By combining the information from these various NMR experiments, it is possible to build a detailed model of the predominant conformation of this compound in solution. For example, ¹H NMR data for a related compound, 10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decan-4-one, has been reported. google.com
X-ray Crystallography for Solid-State Conformational Preferences
X-ray crystallography provides unambiguous information about the conformation of a molecule in the solid state. While a crystal structure for the unsubstituted this compound is not publicly available, numerous structures of its derivatives, particularly those developed as ligands for FKBP proteins, have been determined. acs.orgresearchgate.net These structures show that the [4.3.1]-bicyclic core consistently adopts a specific conformation that mimics the bound state of natural product ligands like FK506. ntu.edu.sg
In these crystal structures, the six-membered piperidine (B6355638) ring typically adopts a stable chair conformation. The seven-membered diazepanone ring is forced into a boat-like or twist-boat conformation due to the constraints of the bicyclic system. This arrangement is crucial for orienting the substituents in a manner that allows for effective binding to target proteins. acs.org The amide bond within the lactam bridge often exhibits some degree of pyramidalization, a deviation from planarity, which is a common feature of bridged lactams. nih.gov
Table 2: Selected Crystallographic Parameters for the Core Scaffold of a Substituted this compound Derivative Note: Data extracted from a representative co-crystal structure of a derivative bound to FKBP12. acs.org
| Parameter | Value |
| N-C(O) Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.23 Å |
| Amide Pyramidalization (τ) | ~15-20° |
| C-N-C-C Torsion Angle (Piperidine Ring) | ~55-60° |
| C-N-C-C Torsion Angle (Diazepanone Ring) | Varies (boat form) |
This interactive table presents typical values observed in crystal structures of derivatives of the target compound. acs.org
Vibrational Spectroscopy (IR, Raman) for Conformational Indicators
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are sensitive to its structure and conformation. For this compound, the most characteristic vibrational mode is the amide I band, which corresponds primarily to the C=O stretching vibration.
In typical, planar secondary amides, the amide I band appears in the region of 1650-1680 cm⁻¹. However, in bridged lactams like the this compound scaffold, ring strain and deviation from amide planarity can shift this frequency. An increase in the C=O stretching frequency (e.g., >1680 cm⁻¹) is often associated with reduced amide resonance and increased double-bond character, which can be indicative of a distorted, non-planar amide bond. nih.gov IR spectra of related bicyclic systems confirm the presence of strong absorptions corresponding to the amide group. researchgate.net
Table 3: Key IR Absorption Frequencies for the this compound Scaffold
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| N-H Stretch | Secondary Amine & Amide | 3300 - 3500 |
| C-H Stretch | sp³ C-H | 2850 - 3000 |
| Amide I (C=O Stretch) | Lactam | 1670 - 1700 |
| N-H Bend | Secondary Amine & Amide | 1500 - 1650 |
| C-N Stretch | Amine & Amide | 1000 - 1250 |
This interactive table provides expected frequency ranges based on the analysis of related bicyclic lactam structures. researchgate.netnih.gov
Influence of Substituents and Solvation on the Conformation of this compound
The conformational preferences of the this compound scaffold are not static and can be significantly influenced by the nature and position of substituents, as well as by the surrounding solvent environment.
Influence of Substituents: The placement of substituents on the bicyclic frame can have a profound impact on its conformation and, consequently, its biological activity. For example, patent literature describes how introducing an alpha-methyl group can be used to "fix" the conformation of ligands designed to bind FKBP proteins. google.com This steric constraint can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding and leading to higher affinity. google.com
Studies on various N-substituted and C-substituted derivatives show that the core chair-boat conformation of the scaffold is generally maintained, as this arrangement is key to mimicking the structure of natural ligands. ntu.edu.sgacs.org However, bulky substituents can introduce subtle changes in bond angles and torsional angles to minimize steric strain. The electronic nature of substituents can also play a role, although this is often secondary to steric effects in such a constrained system. ethz.ch
Influence of Solvation: The solvent can influence the conformational equilibrium, particularly for a molecule with multiple hydrogen bond donors (N-H) and acceptors (C=O, N). In polar, protic solvents, intermolecular hydrogen bonding between the solvent and the solute can stabilize conformations that maximize the exposure of these functional groups. Conversely, in non-polar solvents, intramolecular hydrogen bonding, if sterically feasible, might be favored, potentially stabilizing a different conformation. researchgate.net For related diazabicyclononanols, the preferred conformation in solution has been shown to be dependent on the polarity of the solvent. researchgate.net This highlights the importance of considering the solvent environment when analyzing the conformational landscape of this compound and its derivatives.
Theoretical and Quantum Chemical Studies on 3,8 Diazabicyclo 4.3.1 Decan 4 One
Electronic Structure Analysis
A detailed analysis of the electronic structure of 3,8-diazabicyclo[4.3.1]decan-4-one would provide fundamental information about its chemical nature. This typically involves the application of quantum mechanical calculations to understand the arrangement and energies of electrons within the molecule.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). opentextbc.cayoutube.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species. youtube.com For this compound, the HOMO would likely be localized on the nitrogen atoms, indicating their nucleophilic character. The LUMO, conversely, would indicate the most electrophilic sites, potentially around the carbonyl group. An analysis of the HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its electronic excitation properties. However, specific calculated values and orbital plots for this compound are not currently available in the literature.
Charge Distribution and Electrostatic Potential Mapping.
The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on the molecular surface. libretexts.orgscribd.comdeeporigin.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.idresearchgate.net For this compound, an ESP map would be expected to show a negative potential around the carbonyl oxygen and the nitrogen lone pairs, and positive potentials near the hydrogen atoms attached to nitrogen and the alpha-carbons to the carbonyl group. The generation of such a map would require specific computational calculations that have not been reported.
Atomic Charges and Bond Order Analysis.
Quantitative measures of the charge distribution can be obtained through various atomic charge calculation schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule, providing a more detailed picture of the electronic landscape. Bond order analysis, on the other hand, quantifies the number of chemical bonds between two atoms, offering insights into bond strength and multiplicity. researchgate.netrsc.org For this compound, these analyses would precisely quantify the polarity of the C=O and N-H bonds and the strength of the various bonds within the bicyclic framework. As with other electronic properties, specific data for this compound is absent from the current body of scientific work.
Reaction Mechanism Studies Related to this compound Synthesis or Derivatization
Transition State Analysis of Key Synthetic Steps.
The synthesis of bicyclic systems like this compound often involves complex multi-step reactions. nih.govsemanticscholar.org Transition state analysis allows for the detailed examination of the highest energy point along the reaction coordinate for a particular step. By calculating the geometry and energy of the transition state, researchers can understand the steric and electronic factors that govern the reaction rate. For the synthesis of this compound, this would involve identifying the key bond-forming or bond-breaking steps and computationally modeling their transition states.
Energy Profiles of Reaction Pathways.
An energy profile, or reaction coordinate diagram, maps the energy of the system as it progresses from reactants to products. These profiles provide a comprehensive view of the entire reaction, including the relative energies of reactants, intermediates, transition states, and products. This information is critical for determining the feasibility of a proposed reaction pathway and for predicting the major products. For the synthesis or derivatization of this compound, computational modeling of the energy profiles for different potential pathways could guide experimental efforts towards more efficient and selective methods.
Advanced Spectroscopic and Analytical Characterization of 3,8 Diazabicyclo 4.3.1 Decan 4 One Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of novel 3,8-diazabicyclo[4.3.1]decan-4-one derivatives. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
In the characterization of newly synthesized anthranilic diamide (B1670390) insecticides containing an indane moiety, HRMS was employed to verify the structures of the target compounds. The measured mass-to-charge (m/z) values are compared against calculated values for the expected molecular formulas, and a close match confirms the elemental composition. For example, the molecular formula of the parent this compound is C8H14N2O. HRMS can readily confirm this composition by providing an exact mass measurement.
The technique is often coupled with a "soft" ionization method, such as electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion, providing a clear indication of the molecular weight. This is particularly important for complex molecules that might otherwise fragment extensively under harsher ionization conditions.
A data table of predicted collision cross-section (CCS) values for various adducts of this compound, as calculated using CCSbase, is presented below. These values can be used to further confirm the identity of the compound in ion mobility-mass spectrometry experiments.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 155.11789 | 130.9 |
| [M+Na]+ | 177.09983 | 134.7 |
| [M-H]- | 153.10333 | 129.0 |
| [M+NH4]+ | 172.14443 | 148.2 |
| [M+K]+ | 193.07377 | 134.9 |
| [M+H-H2O]+ | 137.10787 | 124.7 |
| [M+HCOO]- | 199.10881 | 142.9 |
| [M+CH3COO]- | 213.12446 | 140.9 |
| [M+Na-2H]- | 175.08528 | 136.9 |
| [M]+ | 154.11006 | 120.0 |
| [M]- | 154.11116 | 120.0 |
| Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. Data sourced from PubChemLite. |
Future Prospects and Emerging Research Trajectories for 3,8 Diazabicyclo 4.3.1 Decan 4 One
Development of Novel and Sustainable Synthetic Routes
The synthesis of the 3,8-diazabicyclo[4.3.1]decane core remains a subject of investigation, with researchers aiming for more efficient, scalable, and environmentally benign processes. Early methods often relied on multi-step sequences that could be complex and low-yielding.
One established method involves the Schmidt reaction on bicyclic ketones like pseudopelletierine to introduce the nitrogen atoms into the ring system, forming the desired lactam. researchgate.net Research has shown that the choice of acid can influence the regioselectivity of this reaction. nih.gov Another comprehensive approach starts from simpler, acyclic precursors like octanedioic acid. This multi-step synthesis involves the formation of a substituted azepane ring, followed by cyclization to create the bicyclic dione, which is then reduced to the diazabicyclic system. ktu.eduresearchgate.net A key transformation in this sequence is the reaction of dimethyl 2,7-dibromooctanoate with methylamine (B109427) to form cis-dimethyl 1-methylazepan-2,7-dicarboxylate. ktu.eduresearchgate.net
Recent efforts have focused on developing privileged motifs for specific biological targets. For instance, a stereoselective construction of a 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold has been developed as it is a privileged motif for FK506-binding proteins (FKBPs). ntu.edu.sgscience.gov The development of a new synthesis for this bicyclic core scaffold has enabled the creation of focused libraries for structure-activity relationship analysis. ntu.edu.sg
Table 1: Comparison of Selected Synthetic Routes for the Diazabicyclo[4.3.1]decane Scaffold
| Starting Material | Key Reaction Type | Resulting Scaffold | Reference |
| Pseudopelletierine | Schmidt Reaction | 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one | researchgate.net |
| Octanedioic Acid | Cyclization / Reduction | 10-methyl-8,10-diazabicyclo[4.3.1]decane | ktu.eduresearchgate.net |
| (S)-6-oxo-2-piperidinecarboxylic acid | N-acyliminium cyclization | 5-hydroxy diazabicyclo[4.3.1]decane-2-one | ntu.edu.sg |
Advanced Computational Modeling for Predictive Chemistry and Reactivity
Computational chemistry is an increasingly vital tool for understanding and predicting the behavior of complex molecules like 3,8-diazabicyclo[4.3.1]decan-4-one. Molecular modeling allows researchers to visualize how these molecules interact with biological targets, such as proteins. For example, computer models have been used to superimpose the bicyclic [4.3.1] aza-amide nucleus onto the FKBP51 FK1 domain to understand its binding mode. uni-muenchen.de This rigid scaffold is of particular interest as it mimics the active conformation of natural products like FK506. nih.gov
Predictive models are also used to estimate physicochemical properties. PubChem, for instance, provides predicted Collision Cross Section (CCS) values for this compound. uni.lu These values, calculated for different adducts, help predict the molecule's behavior in ion mobility mass spectrometry. Such predictions are crucial for analytical method development and for understanding the molecule's shape and size in the gas phase.
Future computational work will likely involve more sophisticated quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction mechanisms and transition states, guiding the development of more efficient synthetic routes.
Table 2: Predicted Collision Cross Section (CCS) Data for this compound
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]+ | 155.11789 | 130.9 |
| [M+Na]+ | 177.09983 | 134.7 |
| [M-H]- | 153.10333 | 129.0 |
| [M+K]+ | 193.07377 | 134.9 |
| Data sourced from PubChem. uni.lu |
Exploration of Unconventional Derivatization Strategies
To explore the chemical space around the this compound core, researchers are investigating unconventional methods to add new functional groups. Derivatization is key to fine-tuning the molecule's properties for specific applications, particularly in drug discovery.
One area of exploration is the modification of substituents attached to the bicyclic core. For example, a well-characterized sulfonamide ligand containing the 3,10-diazabicyclo[4.3.1]decan-2-one core has been systematically modified. nih.govacs.org By replacing the sulfonamide with sulfenamide, sulfinamide, and sulfonimidamide analogues, researchers were able to precisely determine the binding contributions of each atom in the sulfonamide group when interacting with its protein target, FKBP12. acs.org This type of systematic derivatization provides deep insights into structure-activity relationships.
Another emerging frontier is the direct functionalization of C–H bonds. While not yet reported specifically for this compound, photochemical methods that generate highly reactive alkoxy radicals are being used for remote C(sp³)–H functionalization of complex molecules. acs.org Applying such strategies to the this compound scaffold could allow for the introduction of functional groups at positions that are difficult to access through traditional synthetic methods, opening up new avenues for creating diverse molecular libraries. Pre-column derivatization with reagents like 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is another strategy used for related non-chromophoric diazabicyclo compounds to enable their detection and chiral separation in liquid chromatography. orientjchem.org
Integration with Machine Learning for Accelerated Discovery in Organic Synthesis
The convergence of organic synthesis, automation, and machine learning (ML) is creating a paradigm shift in chemical research. beilstein-journals.org ML algorithms can now guide the optimization of reaction conditions, predict the outcomes of unknown reactions, and accelerate the discovery of new molecules with desired properties. beilstein-journals.orgchemrxiv.org
For a scaffold like this compound, ML can be applied in several ways. Firstly, ML models can be trained on existing reaction data to predict the yield or selectivity of a synthetic step under various conditions (e.g., temperature, solvent, catalyst). beilstein-journals.org This allows for in-silico optimization, reducing the time and resources spent on trial-and-error experimentation. A standard workflow involves using experimental data to train a predictive model, which is then used to identify the most promising conditions for achieving a specific target, such as maximizing yield. beilstein-journals.org
Secondly, more advanced ML algorithms incorporating latent variables can help understand complex structure-property relationships and even predict the outcomes of experimentally unobserved reactions. chemrxiv.org This is particularly useful for planning synthetic routes to novel derivatives of the this compound core. By analyzing the relationships between different substitution patterns and their resulting properties, ML can guide chemists toward the most promising new structures. This data-driven approach complements traditional chemical intuition and has the potential to significantly accelerate the development of new functional molecules based on this versatile scaffold.
Q & A
Q. How can researchers optimize reaction scalability without compromising enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
